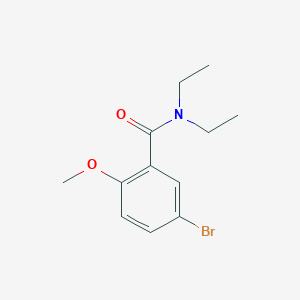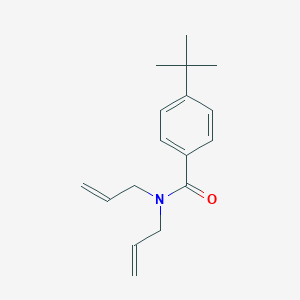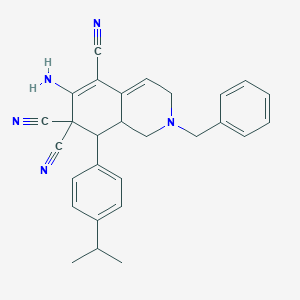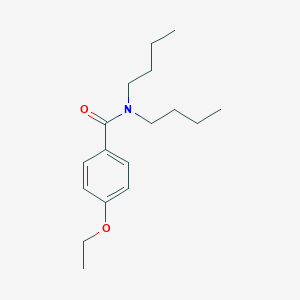![molecular formula C14H13N3 B250617 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile](/img/structure/B250617.png)
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile (DDNP) is a yellow crystalline compound that belongs to the family of malononitrile derivatives. DDNP is a highly explosive compound and has been used as a marker for explosive detection. However, DDNP has also been studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile binds to beta-amyloid plaques in the brain and emits a fluorescent signal upon binding. This allows researchers to visualize and quantify the amount of beta-amyloid plaques in the brain. This compound has also been shown to have a high affinity for other protein aggregates, such as tau protein, which is associated with other neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and does not have any significant biochemical or physiological effects on the body. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
实验室实验的优点和局限性
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has several advantages for use in laboratory experiments. It is a highly sensitive marker for protein aggregates, which allows for the detection and quantification of these aggregates in the brain. This compound is also relatively easy to synthesize and has low toxicity. However, due to its explosive nature, it must be handled with extreme care in the laboratory.
未来方向
There are several future directions for the use of 2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile in scientific research. One potential application is the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's disease. This compound could also be used to study the formation and progression of protein aggregates in other neurodegenerative diseases. Additionally, this compound could be used to develop new therapies for these diseases by targeting and removing protein aggregates from the brain.
合成方法
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile is synthesized by the reaction between malononitrile and N,N-dimethylaniline in the presence of a catalyst. The reaction results in the formation of this compound as a yellow crystalline solid.
科学研究应用
2-[3-(Dimethylamino)-3-phenyl-2-propenylidene]malononitrile has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for beta-amyloid plaques, which are associated with Alzheimer's disease. This compound has been used as a marker to detect beta-amyloid plaques in the brain, which has helped researchers to better understand the pathogenesis of Alzheimer's disease.
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-[(Z)-3-(dimethylamino)-3-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N3/c1-17(2)14(9-8-12(10-15)11-16)13-6-4-3-5-7-13/h3-9H,1-2H3/b14-9- |
InChI 键 |
PIRCYNWKBVKBKV-ZROIWOOFSA-N |
手性 SMILES |
CN(C)/C(=C\C=C(C#N)C#N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
规范 SMILES |
CN(C)C(=CC=C(C#N)C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)


![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)


![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)



